molecular formula C22H18FN3O2S2 B2559757 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide CAS No. 1252908-86-3

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Cat. No.: B2559757
CAS No.: 1252908-86-3
M. Wt: 439.52
InChI Key: FAPMOKJRWVUGOC-UHFFFAOYSA-N
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Description

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H18FN3O2S2 and its molecular weight is 439.52. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique thieno[3,2-d]pyrimidine core, which is known for its diverse biological properties. The presence of a fluorophenyl group and a sulfanyl moiety enhances its pharmacological profile.

Molecular Formula

  • C : 23
  • H : 23
  • F : 1
  • N : 4
  • O : 3
  • S : 1

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thieno[3,2-d]pyrimidine Core : Cyclization of thiophene and pyrimidine derivatives.
  • Introduction of the Fluorophenyl Group : Utilization of fluorobenzyl halides under basic conditions.
  • Acylation Reaction : Coupling with suitable acetamide derivatives to finalize the structure.

Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibition against various cancer cell lines, including:

  • Colorectal (HCT-116)
  • Ovarian (SKOV3)
  • Breast (SKBR3)

The IC50 values for these compounds ranged from 3.83μM3.83\,\mu M to 11.94μM11.94\,\mu M, suggesting strong cytotoxic effects compared to established drugs like erlotinib and lapatinib .

The mechanism through which these compounds exert their effects often involves:

  • Inhibition of key oncogenic pathways such as the EGFR and PI3K pathways.
  • Induction of apoptosis in cancer cells.

Structure–Activity Relationships (SAR)

The effectiveness of the compound is influenced by its structural components:

  • The sulfanyl group plays a critical role in enhancing biological activity.
  • Substituents on the thieno[3,2-d]pyrimidine ring can significantly alter potency.
  • The fluorophenyl group contributes to improved binding affinity to target proteins.

Table 1: SAR Analysis of Thienopyrimidine Derivatives

CompoundSubstituentIC50 (µM)Remarks
5dFluorophenyl7.2 ± 0.6Enhanced potency
10bN/A221.7 ± 30Safer profile
IINaphthalene2.6 ± 0.2Most potent

Case Studies

Several studies have explored the anticancer potential of thienopyrimidine derivatives:

  • A study on a series of thieno[3,2-d]pyrimidine compounds revealed significant activity against multiple cancer cell lines with a focus on optimizing their structures for enhanced efficacy .
  • Molecular docking studies demonstrated that these compounds effectively bind to target proteins involved in tumor progression .

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c1-14-4-2-3-5-17(14)24-19(27)13-30-22-25-18-10-11-29-20(18)21(28)26(22)12-15-6-8-16(23)9-7-15/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPMOKJRWVUGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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